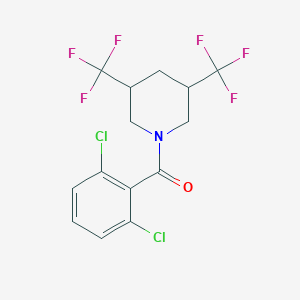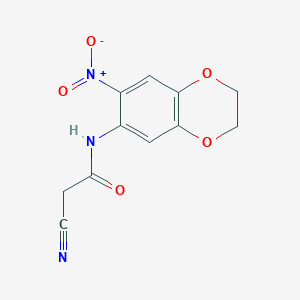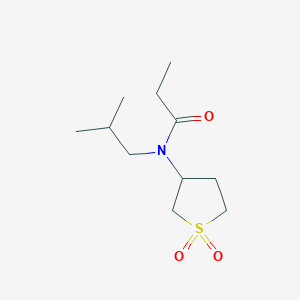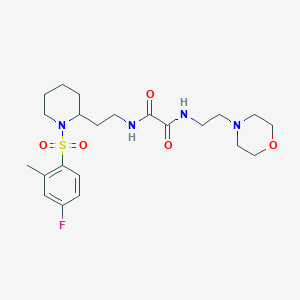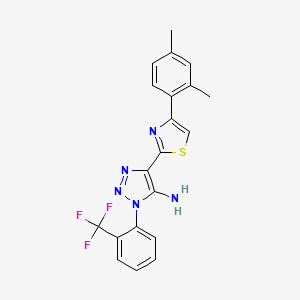
4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Molecular Structure Analysis
The thiazole ring in the molecule is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound and its derivatives have been involved in the synthesis of various organic compounds. For instance, similar structures have been synthesized and characterized for their crystal structures, highlighting their potential in structural chemistry and material science. These compounds typically exhibit planar molecular structures with certain groups oriented perpendicular to the plane of the molecule, indicating their potential in diverse applications (Kariuki et al., 2021).
Antioxidant and Urease Inhibition Activities
Derivatives of the compound have been studied for their antioxidant and urease inhibition activities. Research indicates that some derivatives exhibit significant antioxidant activity, surpassing even standard drugs in certain cases. Additionally, certain derivatives demonstrate potent urease inhibitory activities, which can be crucial in medical and agricultural applications (Khan et al., 2010).
Antimicrobial Activity
Several studies have reported on the antimicrobial activity of these compounds. They have been tested against various plant fungi and bacteria, showing promising results. Some derivatives have been found to exhibit excellent antibacterial activity, suggesting their potential use in agricultural and pharmaceutical industries (Liao et al., 2017).
Antifungal and Plant-Growth-Regulatory Activities
Derivatives containing the triazole moiety have been synthesized and evaluated for their antifungal and plant-growth-regulatory activities. These studies indicate the potential of these compounds in agricultural science, especially in controlling fungal infections and regulating plant growth (Liu et al., 2011).
Antitumor Activity
Some derivatives have been synthesized and tested for their antitumor activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as antitumor agents in medical research (叶姣 et al., 2015).
Corrosion Inhibition
Thiazoles, including derivatives of the compound , have been studied for their corrosion inhibition capabilities. These studies show that such compounds can serve as effective corrosion inhibitors, which is vital in industrial applications to protect metals like copper from corrosion (Farahati et al., 2019).
Propiedades
IUPAC Name |
5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5S/c1-11-7-8-13(12(2)9-11)15-10-29-19(25-15)17-18(24)28(27-26-17)16-6-4-3-5-14(16)20(21,22)23/h3-10H,24H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGQZQMXNKEFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

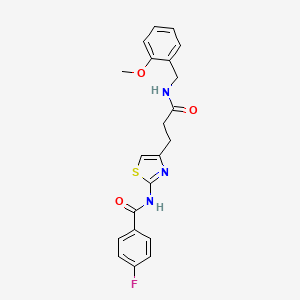
![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)

![2-[(2-Hydroxyethyl)amino]propanenitrile](/img/structure/B2370748.png)
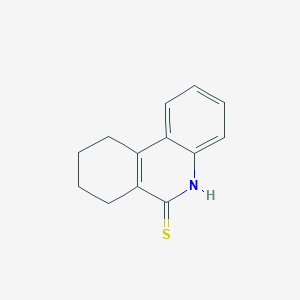
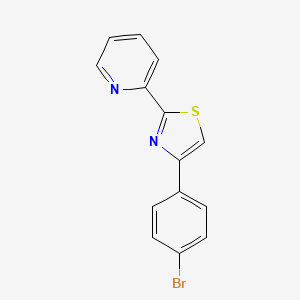

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)
